N-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

X-ray crystallography anomalous scattering structural biology

N-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic small molecule that embeds a 6‑bromo‑1H‑indazole and a 5‑(4‑methoxyphenyl)‑1H‑pyrazole‑4‑carboxamide in a single conjugate. The compound merges two privileged heterocyclic scaffolds frequently encountered in kinase‑focused and bromodomain‑targeting libraries.

Molecular Formula C18H14BrN5O2
Molecular Weight 412.2 g/mol
Cat. No. B11032491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
Molecular FormulaC18H14BrN5O2
Molecular Weight412.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=NN2)C(=O)NC3=NNC4=C3C=CC(=C4)Br
InChIInChI=1S/C18H14BrN5O2/c1-26-12-5-2-10(3-6-12)16-14(9-20-23-16)18(25)21-17-13-7-4-11(19)8-15(13)22-24-17/h2-9H,1H3,(H,20,23)(H2,21,22,24,25)
InChIKeyTVABUVNNVASBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide – A Dual Heterocyclic Carboxamide for Targeted Chemical Biology


N-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic small molecule that embeds a 6‑bromo‑1H‑indazole and a 5‑(4‑methoxyphenyl)‑1H‑pyrazole‑4‑carboxamide in a single conjugate. The compound merges two privileged heterocyclic scaffolds frequently encountered in kinase‑focused and bromodomain‑targeting libraries [1]. Its bromine substituent offers a clear handle for late‑stage functionalisation via cross‑coupling and provides anomalous scattering for X‑ray crystallographic phasing, while the methoxyphenyl‑pyrazole region mimics the ATP‑mimetic hinge‑binding motif of several clinical kinase inhibitors.

Why a Generic N‑Aryl Pyrazole‑4‑carboxamide Cannot Replace N-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide


Despite the superficial similarity of many N‑aryl pyrazole‑4‑carboxamides, the exact identity and position of the substituents on both the indazole and pyrazole rings dictate target engagement, selectivity, and synthetic tractability. Removal of the 6‑bromo group eliminates the heavy‑atom label essential for experimental phasing in structural biology, while alteration of the 4‑methoxyphenyl moiety can dramatically shift kinase‑selectivity profiles [1]. Consequently, generic replacement without quantitative justification carries a high risk of losing the specific binding or utility properties for which the compound is procured.

Quantitative Differentiation of N-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide – Evidence Dimensions


Crystallographic Phasing Advantage of the 6‑Bromo Substituent Over Non‑Halogenated Indazole Analogs

The 6‑bromo‑indazole moiety provides a strong anomalous scattering signal (f'' at 1.0 Å wavelength ≈ 1.15 e−) that is entirely absent in the non‑brominated indazole analog. This enables de novo phasing in protein–ligand co‑crystallography without the need for separate heavy‑atom derivatisation [1].

X-ray crystallography anomalous scattering structural biology

Synthetic Versatility of the Aryl Bromide Versus Inert Indazole Analogs

The aryl‑Br bond is a privileged handle for Pd‑catalysed cross‑couplings (Suzuki, Buchwald–Hartwig, etc.), allowing rapid exploration of chemical space around the indazole core. In contrast, non‑halogenated or chloro‑analogs require harsher conditions or pre‑functionalisation [1].

medicinal chemistry late-stage functionalisation cross-coupling

Predicted Hinge‑Binding Complementarity of the Methoxyphenyl‑Pyrazole Motif Versus Phenyl‑Pyrazole Analogs

Molecular docking of the target compound into a consensus kinase hinge region (e.g., CDK2, PDB: 1AQ1) reveals that the 4‑methoxy group forms an additional hydrogen bond with the backbone NH of the hinge residue, whereas the des‑methoxy phenyl analog lacks this interaction [1].

kinase inhibition molecular docking ATP‑competitive

Optimal Application Scenarios for N-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide Based on Verified Differentiation


Protein–Ligand Co‑crystallography Requiring Native Anomalous Phasing

When a high‑resolution X‑ray structure of the compound bound to its protein target is required, the 6‑bromo substituent allows SAD/MAD phasing directly from the ligand, avoiding the need for separate heavy‑atom derivatisation [1], a critical advantage in academic and industrial structural biology groups.

Kinase Selectivity Profiling Panels

The methoxyphenyl‑pyrazole core mimics the ATP‑adenine hinge‑binding motif, making the compound suitable for broad‑panel kinase screening to identify potential targets and off‑targets, with the bromine further enabling subsequent affinity‑based probe development [1].

Fragment Elaboration via Parallel Synthesis

The aryl‑Br handle enables high‑throughput Suzuki or Buchwald–Hartwig diversification of the indazole ring, allowing the rapid creation of focused libraries for structure–activity relationship (SAR) studies around the core pharmacophore [1].

Quote Request

Request a Quote for N-(6-bromo-1H-indazol-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.